SRT1720 is a synthetic compound classified as a sirtuin-activating compound. Sirtuins are a family of proteins that play roles in various cellular processes, including aging, metabolism, and stress resistance. SRT1720 is known to specifically activate SIRT1, a member of the sirtuin family. In scientific research, SRT1720 serves as a valuable tool for investigating the biological functions of SIRT1 and exploring its potential as a therapeutic target for various diseases. [, ]
N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide is a synthetic compound notable for its intricate structure and potential applications in various scientific fields. This compound features multiple functional groups, including an imidazo[2,1-b]thiazole ring, a piperazine moiety, and a pyrazine carboxamide group, which contribute to its biological activity and chemical reactivity. The compound is identified by the CAS number 925435-54-7 and has a molecular formula of C21H21N7OS with a molecular weight of approximately 419.5 g/mol .
This compound is classified within the realm of organic chemistry as a heterocyclic compound due to the presence of nitrogen and sulfur atoms in its ring structures. It is synthesized through complex organic reactions that involve various starting materials and reagents. The compound's design suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways.
The synthesis of N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the imidazo[2,1-b]thiazole moiety, followed by the introduction of the piperazine group through nucleophilic substitution reactions. The final step involves the coupling of the pyrazine-2-carboxamide to form the complete structure.
Key reaction conditions include:
In industrial settings, large-scale synthesis may utilize continuous flow reactors and automated systems to enhance efficiency and ensure consistent quality. These methods allow for better control over reaction parameters and can reduce production costs significantly.
The molecular structure of N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide can be described as follows:
This complex arrangement allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent .
N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide can undergo various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its properties for specific applications.
The mechanism of action for N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets within biological systems. One known target is the SIRT1 enzyme, where the compound acts as an activator. This interaction influences cellular processes such as apoptosis (programmed cell death) and metabolism regulation.
Research indicates that compounds like this may modulate signaling pathways associated with cancer progression and metabolic disorders, making them valuable in therapeutic research .
The physical properties of N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide include:
Chemical properties relevant to this compound include:
These properties are crucial for determining the handling and storage requirements during research and application development .
N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide has several scientific applications:
The efficient construction of the imidazo[2,1-b]thiazole scaffold in N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide (CAS: 925435-54-7, C₂₁H₂₁N₇OS) relies heavily on transition metal-catalyzed reactions that enable precise bond formation under controlled conditions. The synthesis typically commences with 2-bromo-2'-nitroacetophenone, which undergoes cyclization with thiazole-2-amines to form the fundamental bicyclic system [4] [6]. A pivotal step involves the Suzuki-Miyaura cross-coupling between halogenated intermediates (6-bromoimidazo[2,1-b]thiazoles) and ortho-aminophenylboronic acids, employing tetrakis(triphenylphosphine)palladium(0) as the catalyst system. This method achieves high regioselectivity at the C6 position of the heterocyclic core, critical for subsequent functionalization [6].
Alternative catalytic systems have been explored to optimize yield and reduce metal contamination in the final compound. Buchwald-Hartwig amination protocols facilitate the introduction of the aniline moiety prior to carboxamide coupling, utilizing palladium precursors like Pd₂(dba)₃ with XPhos ligands. These reactions typically proceed in anhydrous toluene or dioxane at elevated temperatures (100-120°C), yielding the biphenyl linkage with >85% efficiency when electron-deficient phosphines minimize unwanted dehalogenation [6]. Microwave-assisted coupling has emerged as a valuable technique, reducing reaction times from hours to minutes while maintaining yields above 90%, particularly beneficial for acid-sensitive intermediates [4].
Table 1: Palladium-Catalyzed Methods for Imidazo[2,1-b]thiazole Intermediate Synthesis
Coupling Type | Catalyst System | Reaction Conditions | Key Intermediate | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90°C, 12h | 6-(2-Aminophenyl)imidazo[2,1-b]thiazole | 75-82 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, NaO^t^Bu | Toluene, 110°C, 8h | 6-(2-Nitrophenyl)imidazo[2,1-b]thiazole | 70-78 |
Microwave-Assisted | Pd(OAc)₂/SPhos, Cs₂CO₃ | DMF, 150°C, 20 min | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[2,1-b]thiazole | 92 |
Post-coupling steps involve nitro group reduction using iron powder in acetic acid or catalytic hydrogenation, followed by amide bond formation with pyrazine-2-carboxylic acid. Carbodiimide-mediated coupling agents (EDC·HCl, HOBt) activate the carboxyl group, enabling conjugation with the aniline functionality in dichloromethane at ambient temperature. Final purification via silica gel chromatography isolates the target compound in >95% purity, essential for biological evaluation [6].
Structural variations at the piperazine N-4 position significantly modulate the physicochemical and biological properties of this compound class. The unsubstituted piperazine moiety (logP = 0.68) provides optimal balance between solubility and membrane permeability, but targeted modifications enhance target engagement and pharmacokinetic profiles [4] [6]. N-Acylation with methylpyrazine carboxylates introduces hydrogen bond acceptors that improve SIRT1 binding affinity by 3-fold compared to the parent structure, as confirmed through fluorescence polarization assays. Conversely, bulky tert-butyloxycarbonyl (Boc) protection diminishes activity due to steric occlusion of the crucial hydrogen-bonding nitrogen [6].
Salt formation represents a strategic approach to optimize solubility without covalent modification. Conversion to the hydrochloride salt (CAS: 1001645-58-4) enhances aqueous solubility by >20-fold compared to the free base, facilitating formulation for in vivo studies. This modification proved critical in murine models, where the hydrochloride salt demonstrated improved oral bioavailability (F = 45% vs. 28% for free base) while retaining SIRT1 activation potency (EC₁.₅ = 0.16 μM) [6]. The protonation state also influences selectivity profiles; molecular dynamics simulations reveal that charged piperazine forms a salt bridge with Asp187 in SIRT1's hydrophobic channel, reducing off-target interactions with SIRT2 (EC₁.₅ = 37 μM) and SIRT3 (EC₁.₅ > 300 μM) [6].
Table 2: Bioactivity Profile of Piperazine-Modified Derivatives
Piperazine Modification | Molecular Weight (g/mol) | SIRT1 EC₁.₅ (μM) | SIRT2 EC₁.₅ (μM) | Aqueous Solubility (mg/mL) | Selectivity Index (SIRT2/SIRT1) |
---|---|---|---|---|---|
None (Free Base) | 419.50 | 0.16 | 37 | 0.08 | 231 |
Hydrochloride Salt | 455.92 | 0.16 | 39 | 1.82 | 244 |
N-Methylpyrazinylcarbonyl | 553.60 | 0.05 | 42 | 0.12 | 840 |
N-Boc | 521.61 | 1.24 | >100 | <0.01 | >80 |
N-Acetyl | 461.53 | 0.82 | 45 | 0.21 | 55 |
The methylene linker flexibility between imidazothiazole and piperazine also influences bioactivity. Rigidification via proline substitution or cyclization reduces conformational freedom, decreasing SIRT1 activation by >50%. Molecular modeling indicates that the -CH₂- spacer enables optimal vectoring of the piperazine into a subpocket of the enzyme's allosteric site, explaining why shorter or longer linkers diminish potency [4].
The pyrazine ring offers distinct sites for regioselective modification that modulate electronic properties without disrupting critical binding interactions. Electrophilic aromatic substitution preferentially occurs at the C5 position due to electron-withdrawing effects of adjacent nitrogen atoms, allowing halogenation (chlorination or bromination) that serves as synthetic handles for further derivatization [4] [6]. This position tolerates small hydrophobic substituents like methyl or chloro, enhancing metabolic stability (t₁/₂ > 120 min in microsomes) while maintaining SIRT1 potency. Conversely, C3 modifications cause steric clashes with Tyr280 in the enzyme's active site, reducing activity by >100-fold [6].
Carboxamide bioisosteres provide valuable structure-activity relationship insights. Replacement with reverse amides or thioamides diminishes activity due to loss of key hydrogen bonds with Arg446. However, imidate esters exhibit partial agonist activity, suggesting tolerance for isoelectronic substitutions that preserve molecular geometry [6]. The amide NH proves essential, as N-methylation disrupts a critical hydrogen bond with Asn226, increasing EC₁.₅ values to >10 μM. Molecular dynamics simulations confirm that this hydrogen bond stabilizes a β-sheet conformation in the enzyme's zinc-binding domain [4].
Table 3: Regiochemical Effects on Physicochemical Properties
Pyrazine Modification | Position | logP | SIRT1 EC₁.₅ (μM) | Solubility (DMSO, mg/mL) | Microsomal Stability (t₁/₂, min) |
---|---|---|---|---|---|
None | - | 0.68 | 0.16 | >50 | 98 |
5-Chloro | C5 | 1.32 | 0.21 | 42 | 126 |
5-Methyl | C5 | 1.15 | 0.18 | 38 | 132 |
3-Chloro | C3 | 1.35 | 15.7 | 45 | 43 |
N-Methyl carboxamide | N | 1.04 | 10.3 | >50 | 88 |
Pyrazine → Quinoxaline replacement | - | 1.22 | 0.09* | 15* | 105* |
*Data for quinoxaline-2-carboxamide derivative (C₂₅H₂₃N₇OS, MW 469.56 g/mol) [3] [6]
Heterocycle replacement strategies reveal the pharmacophore's tolerance for structural expansion. Substituting pyrazine with quinoxaline (as in the structurally related SRT 1720, CAS 925434-55-5) enhances π-stacking interactions within a hydrophobic subpocket, lowering SIRT1 EC₁.₅ to 0.09 μM [3] [6]. This modification increases molecular weight (469.56 vs. 419.50 g/mol) and lipophilicity (logP 1.22 vs. 0.68), requiring compensatory formulation strategies. Computational analysis indicates the benzofused system adopts a co-planar orientation relative to the imidazothiazole, maximizing van der Waals contacts with Phe297 and Phe414 [6].
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